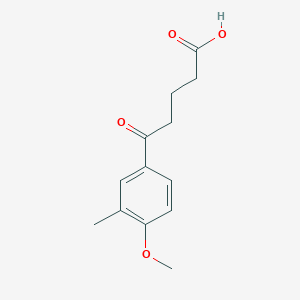

5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a valeric acid moiety

Métodos De Preparación

The synthesis of 5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-methoxy-3-methylbenzaldehyde, which is then subjected to a series of reactions including aldol condensation, oxidation, and esterification to yield the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Análisis De Reacciones Químicas

5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Condensation: It can undergo condensation reactions with aldehydes or anhydrides to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution and condensation reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Anticancer Research

Recent studies have indicated that derivatives of 5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid exhibit significant anticancer properties. For instance, compounds derived from this structure have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. A study highlighted the potential of these compounds as HDAC inhibitors, particularly in acute myeloid leukemia (AML) treatment, where they showed a synergistic effect when combined with established therapies like Venetoclax .

Neuropharmacology

The compound has also been studied for its effects on neurological disorders. Research into cholecystokinin (CCK)/gastrin receptor ligands has shown that modifications of similar compounds can lead to therapeutic advancements in treating conditions like anxiety and depression. The ability of these compounds to modulate neuropeptide receptors suggests potential applications in neuropharmacology .

Cosmetic Applications

The compound's unique chemical structure allows it to be used in cosmetic formulations, particularly for its moisturizing properties. Studies have demonstrated that formulations containing derivatives of this compound can enhance skin hydration and improve the sensory attributes of cosmetic products, making it valuable in the beauty industry .

Case Study 1: Anticancer Efficacy

A study conducted on AML cells demonstrated that a derivative of this compound induced apoptosis effectively when used alone and even more so when combined with Venetoclax. The results indicated a significant downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic markers, suggesting that this compound could be a promising candidate for combination therapy in cancer treatment .

Case Study 2: Cosmetic Formulation

In a controlled experiment assessing various cosmetic formulations, the inclusion of derivatives from this compound showed improved consistency and moisturizing effects compared to standard formulations. The study utilized response surface methodology to optimize the formulation process, confirming the compound's efficacy in enhancing product performance .

Mecanismo De Acción

The mechanism of action of 5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparación Con Compuestos Similares

Similar compounds to 5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid include:

- 4-Methoxyphenylboronic acid

- 4-Methoxy-2-methylphenylboronic acid

- 3-Methoxyphenylboronic acid

These compounds share structural similarities but differ in their functional groups and overall reactivity

Actividad Biológica

5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid, with the chemical formula C13H16O4 and CAS number 4642-30-2, is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by the following properties:

- Molecular Weight : 236.27 g/mol

- Melting Point : Not specified in the literature

- Solubility : Soluble in organic solvents; specific solubility data may vary.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.

- Cell Cycle Modulation : Preliminary studies suggest that it may influence the cell cycle progression, potentially inducing cell cycle arrest at specific phases (G1 or G2/M) depending on the cellular context.

- Apoptosis Induction : Evidence indicates that this compound can trigger apoptosis in cancer cells through the activation of caspase pathways, promoting programmed cell death.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. For instance:

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and fibrosarcoma (HT-1080) cells. The IC50 values for these cell lines suggest potent growth inhibition.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 22.5 |

| A549 | 18.7 |

| HT-1080 | 19.6 |

These values indicate that the compound has a promising profile for further development as an anticancer agent.

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study synthesized derivatives of this compound and evaluated their cytotoxic effects. The results indicated that modifications to the compound's structure could enhance its efficacy against cancer cells, suggesting a structure-activity relationship that warrants further investigation .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression and survival pathways. These findings support its potential as a lead compound for drug development .

- Safety Profile : Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity, it also requires careful evaluation for safety and side effects in vivo.

Propiedades

IUPAC Name |

5-(4-methoxy-3-methylphenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-9-8-10(6-7-12(9)17-2)11(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQLJSBDGHUATC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CCCC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500978 |

Source

|

| Record name | 5-(4-Methoxy-3-methylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4642-30-2 |

Source

|

| Record name | 5-(4-Methoxy-3-methylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.